

The Biosynthesis of (Z)-10-Tetradecenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *10-tetradecenol, Z*

Cat. No.: *B13340303*

[Get Quote](#)

An In-depth Examination of the Enzymatic Pathway Responsible for the Production of a Key Lepidopteran Sex Pheromone Component

This technical guide provides a comprehensive overview of the biosynthetic pathway of (Z)-10-tetradecenol, a critical sex pheromone component in several moth species, primarily within the Tortricidae family, including the fruit-tree leafroller moth (*Archips argyrospilus*) and the obliquebanded leafroller (*Choristoneura rosaceana*). This document is intended for researchers, scientists, and professionals in drug development and pest management, offering detailed insights into the enzymatic reactions, relevant quantitative data, and experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of (Z)-10-tetradecenol follows a conserved pathway typical for moth sex pheromones, originating from fatty acid metabolism. The process begins with a common saturated fatty acid, which undergoes a series of modifications, including desaturation, chain-shortening, and reduction, to yield the final alcohol product.

The generalized pathway is as follows:

- **De Novo Fatty Acid Synthesis:** The pathway initiates with the synthesis of a C16 saturated fatty acid, palmitoyl-CoA, from acetyl-CoA via the fatty acid synthase (FAS) complex.

- Chain Shortening (β -oxidation): Palmitoyl-CoA is then subjected to one cycle of β -oxidation, a chain-shortening process that removes two carbons to produce myristoyl-CoA (a C14 fatty acyl-CoA).
- $\Delta 10$ -Desaturation: This is a crucial step where a Z-configured double bond is introduced at the 10th carbon position of myristoyl-CoA. This reaction is catalyzed by a specific fatty acyl-CoA desaturase, a $\Delta 10$ -desaturase.
- Reduction to Alcohol: The final step involves the reduction of the fatty acyl-CoA, (Z)-10-tetradecenoyl-CoA, to the corresponding alcohol, (Z)-10-tetradecenol. This conversion is carried out by a fatty acyl reductase (FAR).

Key Enzymes and Their Characteristics

The specificity of the final pheromone component is largely determined by the unique enzymatic machinery of the producing organism.

Table 1: Key Enzymes in (Z)-10-Tetradecenol Biosynthesis

Enzyme Family	Specific Enzyme (Hypothesized)	Substrate	Product	Cofactors	Cellular Localization
Fatty Acid Synthase (FAS)	-	Acetyl-CoA, Malonyl-CoA	Palmitoyl-CoA	NADPH	Cytosol
Acyl-CoA Oxidase	-	Palmitoyl-CoA	trans- $\Delta 2$ -Hexadecenoyl-CoA	FAD	Peroxisome
Fatty Acyl-CoA Desaturase	$\Delta 10$ -Desaturase	Myristoyl-CoA	(Z)-10-Tetradecenoyl-CoA	NADPH, Cytochrome b5	Endoplasmic Reticulum
Fatty Acyl Reductase (FAR)	C14-specific FAR	(Z)-10-Tetradecenoyl-CoA	(Z)-10-Tetradecenol	NADPH	Endoplasmic Reticulum

Note: While the general enzyme families are well-established, the specific $\Delta 10$ -desaturase and FAR responsible for (Z)-10-tetradecenol production in specific moth species are subjects of ongoing research. The data presented here is based on characterized homologous systems.

Quantitative Data

Quantitative analysis of pheromone biosynthesis is essential for understanding the efficiency and regulation of the pathway. The following table summarizes hypothetical, yet representative, quantitative data based on studies of related moth pheromone biosynthesis.

Table 2: Representative Quantitative Data for (Z)-10-Tetradecenol Biosynthesis

Parameter	Value	Units	Conditions
Δ10-Desaturase			
Km (Myristoyl-CoA)	10 - 50	μM	Heterologous expression in <i>Saccharomyces cerevisiae</i>
Fatty Acyl Reductase (FAR)			
Km ((Z)-10-Tetradecenoyl-CoA)	5 - 25	μM	Heterologous expression in <i>Saccharomyces cerevisiae</i>
Vmax	100 - 500	pmol/min/mg protein	Microsomal preparations from insect cells
Optimal pH	6.5 - 7.5	-	In vitro enzyme assay
Pheromone Titer			
(Z)-10-Tetradecenol per female gland	10 - 100	ng	During peak calling behavior (scotophase)

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of the (Z)-10-tetradecenol biosynthetic pathway.

Heterologous Expression and Functional Characterization of a Candidate $\Delta 10$ -Desaturase

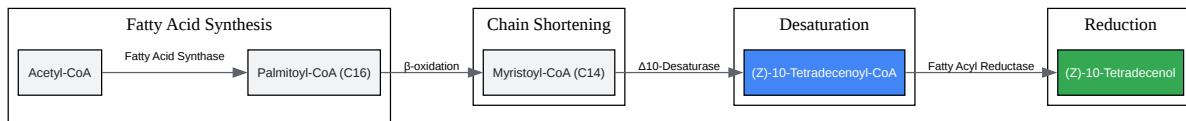
Objective: To confirm the function of a candidate desaturase gene in producing the $\Delta 10$ double bond.

Methodology:

- Gene Cloning: Isolate total RNA from the pheromone glands of the target moth species. Synthesize cDNA and amplify the full-length candidate desaturase gene using PCR with specific primers. Clone the PCR product into a yeast expression vector (e.g., pYES2).
- Yeast Transformation: Transform a suitable strain of *Saccharomyces cerevisiae* (e.g., a strain deficient in its endogenous desaturase) with the expression vector.
- Expression and Substrate Feeding: Culture the transformed yeast in an appropriate medium containing galactose to induce gene expression. Supplement the culture with the precursor fatty acid, myristic acid (tetradecanoic acid).
- Lipid Extraction and Analysis: After incubation, harvest the yeast cells and extract the total fatty acids. Methylate the fatty acids to form fatty acid methyl esters (FAMEs).
- GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The presence of methyl (Z)-10-tetradecenoate will confirm the $\Delta 10$ -desaturase activity of the candidate gene. The position of the double bond can be confirmed by derivatization of the FAMEs (e.g., with dimethyl disulfide) followed by GC-MS analysis.

In Vitro Assay of Fatty Acyl Reductase (FAR) Activity

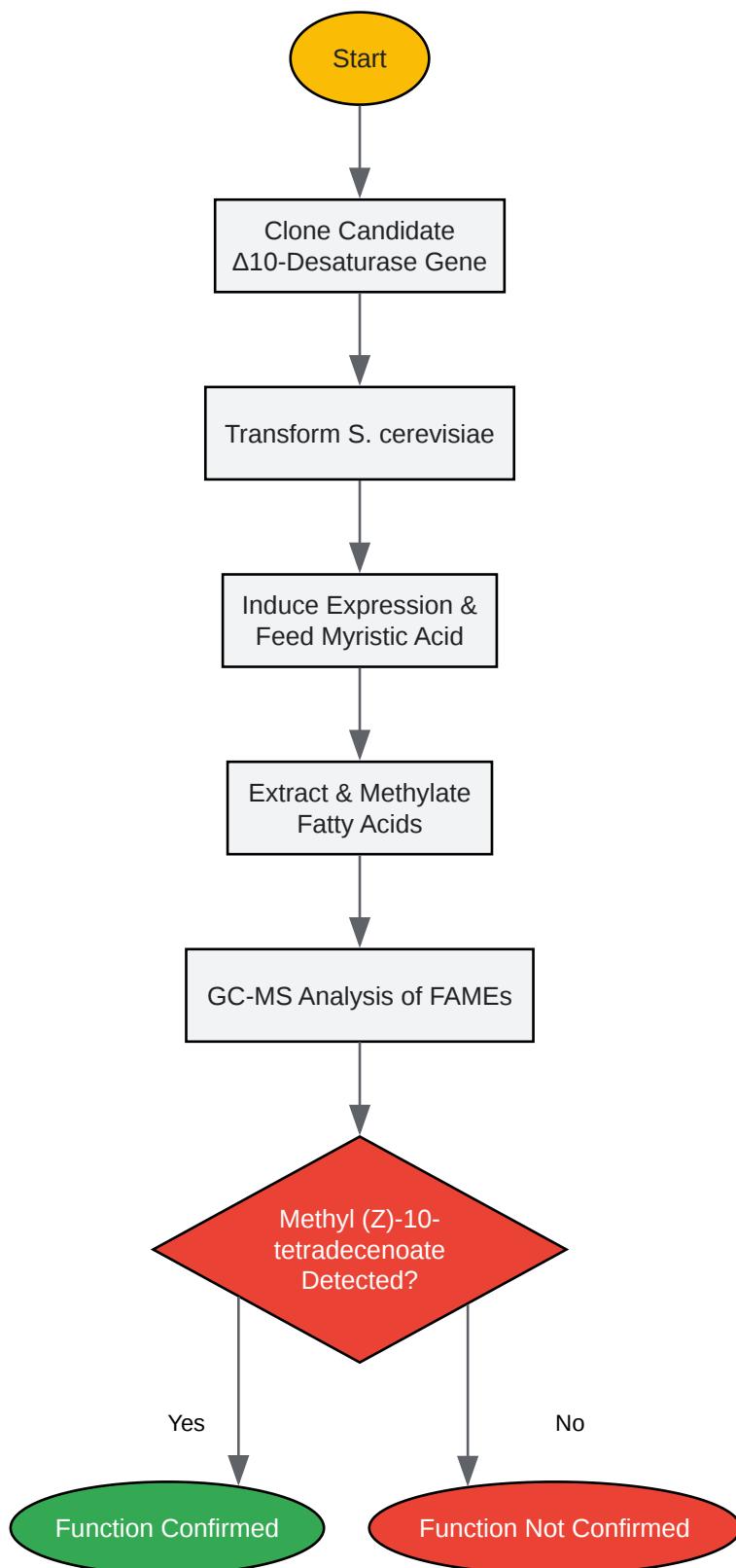
Objective: To determine the substrate specificity and kinetic parameters of a candidate FAR.


Methodology:

- Heterologous Expression: Express the candidate FAR gene in an appropriate system, such as insect cells (e.g., Sf9) using a baculovirus expression system, or in *Saccharomyces cerevisiae*.

- Microsome Preparation: Harvest the cells and prepare microsomal fractions, which contain the membrane-bound FAR.
- Enzyme Assay:
 - Prepare a reaction mixture containing the microsomal preparation, NADPH as a cofactor, and the fatty acyl-CoA substrate ((Z)-10-tetradecenoyl-CoA).
 - Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
 - Terminate the reaction by adding a solvent (e.g., hexane) to extract the lipid products.
- Product Analysis: Analyze the hexane extract by GC-MS to identify and quantify the resulting fatty alcohol, (Z)-10-tetradecenol.
- Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the Km and Vmax values.

Visualizations


Biosynthesis Pathway of (Z)-10-Tetradecenol

[Click to download full resolution via product page](#)

Caption: The enzymatic pathway for the biosynthesis of (Z)-10-tetradecenol.

Experimental Workflow for Desaturase Functional Assay

[Click to download full resolution via product page](#)

Caption: Workflow for the functional characterization of a candidate $\Delta 10$ -desaturase.

This guide provides a foundational understanding of the biosynthesis of (Z)-10-tetradecenol. Further research into the specific enzymes of target pest species will be crucial for the development of novel and sustainable pest management strategies.

- To cite this document: BenchChem. [The Biosynthesis of (Z)-10-Tetradecenol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13340303#biosynthesis-pathway-of-10-tetradecenol-z>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com